molecular formula C14H15NO2 B12882208 Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)- CAS No. 918667-53-5

Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)-

Cat. No.: B12882208
CAS No.: 918667-53-5
M. Wt: 229.27 g/mol
InChI Key: HVLUZGKREMDAKP-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid typically involves the condensation of 3-ethyl-2-(1H-pyrrol-1-yl)benzaldehyde with a suitable acetic acid derivative. The reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is facilitated by catalysts such as iron(III) chloride or other Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of both a pyrrole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring, which is known for its significant biological activity. Pyrrole derivatives have been synthesized through various methods, including the reaction of benzoin with amines under specific conditions to yield compounds with enhanced biological properties. The synthesis of benzeneacetic acid derivatives often involves the use of coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, facilitating the formation of complex structures that exhibit varied biological activities .

Antimicrobial Properties

Research indicates that compounds containing the pyrrole moiety exhibit notable antimicrobial effects. For instance, several synthesized pyrrole derivatives have shown significant antibacterial and antitubercular activities. In vitro studies demonstrated that these compounds possess minimal inhibitory concentrations (MIC) ranging from 1 to 4 μg/ml against Mycobacterium tuberculosis and other bacterial strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/ml)Activity Type
4-(2,5-Dimethylpyrrol-1-yl) benzoic acid1Antitubercular
Benzeneacetic acid derivative2Antibacterial
N'-Substituted pyrrole derivatives4Antifungal

Anticancer Activity

Pyrrole-containing compounds have also demonstrated anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines, such as A549 (lung adenocarcinoma) and Vero (mammalian) cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values indicative of their potential as anticancer agents .

Table 2: Cytotoxicity of Pyrrole Derivatives

Compound NameIC50 (μM)Cell Line
Benzeneacetic acid derivative20A549
4-(2,5-Dimethylpyrrol-1-yl) benzoic acid15Vero

The biological activity of benzeneacetic acid derivatives can be attributed to their ability to interact with specific enzymes and receptors. For instance, molecular docking studies suggest that these compounds can bind effectively to dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical targets in antimicrobial therapy . The structural characteristics of the pyrrole ring enhance the binding affinity and specificity towards these targets.

Case Studies

A notable case study involved the evaluation of a series of pyrrole derivatives for their antitubercular activity. The study synthesized multiple compounds and assessed their efficacy against Mycobacterium tuberculosis. Results indicated that modifications in the side chains significantly influenced the antimicrobial potency, highlighting the importance of structural optimization in drug design .

Properties

CAS No.

918667-53-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(3-ethyl-2-pyrrol-1-ylphenyl)acetic acid

InChI

InChI=1S/C14H15NO2/c1-2-11-6-5-7-12(10-13(16)17)14(11)15-8-3-4-9-15/h3-9H,2,10H2,1H3,(H,16,17)

InChI Key

HVLUZGKREMDAKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)O)N2C=CC=C2

Origin of Product

United States

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